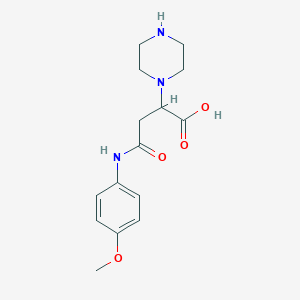

4-((4-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

Description

4-((4-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is a compound that features a piperazine ring, a methoxyphenyl group, and a butanoic acid moiety

Properties

IUPAC Name |

4-(4-methoxyanilino)-4-oxo-2-piperazin-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-22-12-4-2-11(3-5-12)17-14(19)10-13(15(20)21)18-8-6-16-7-9-18/h2-5,13,16H,6-10H2,1H3,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYMMYDFVQTQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC(C(=O)O)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

The compound has demonstrated several biological activities, including:

- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells. In vitro studies have shown significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in preclinical models, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary studies suggest that it may enhance cognitive function by modulating neurotransmitter systems, indicating potential use in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study evaluated the effects of 4-((4-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid on MCF-7 breast cancer cells. The cells were treated with varying concentrations of the compound for 48 hours. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM, demonstrating significant cytotoxicity.

Case Study 2: Neuroprotective Effects

Another investigation utilized a mouse model of Alzheimer's disease to assess the neuroprotective effects of the compound. Mice treated with the compound showed improved memory performance in behavioral tests and reduced levels of amyloid-beta plaques, indicating its potential therapeutic use in neurodegenerative conditions.

Research Findings

Recent studies have highlighted the broad spectrum of biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines (e.g., MCF-7). |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines in animal models. |

| Neuroprotective | Enhances cognitive function and reduces amyloid-beta accumulation in models. |

| Antioxidant | Scavenges reactive oxygen species, providing cellular protection. |

Pharmacokinetics

Research indicates that this compound has favorable pharmacokinetic properties, including:

- Absorption : Rapid absorption post-administration.

- Distribution : Wide distribution across tissues.

- Metabolism : Metabolized primarily in the liver.

- Excretion : Excreted via urine and feces.

Mechanism of Action

The mechanism of action of 4-((4-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating neurological disorders such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

- 4-((4-Methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

- 4-((4-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

- 4-((4-Fluorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

Uniqueness

4-((4-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and reach its target sites more effectively.

Biological Activity

4-((4-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid, a compound with a complex structure, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 320.36 g/mol. The compound features a piperazine ring, which is known for its versatility in drug design, and a methoxyphenyl group that may enhance its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Studies suggest that the methoxy group may contribute to the antioxidant properties of the compound, which can mitigate oxidative stress in cells.

- Antimicrobial Properties : Preliminary data indicate that it exhibits antimicrobial activity against various bacterial strains. The presence of the piperazine moiety is often linked to enhanced interaction with microbial targets.

- Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

Biological Activity Data Table

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating significant antimicrobial potential ( ).

- Cancer Cell Line Study : In a study involving various cancer cell lines (e.g., A431 and HCT116), the compound showed IC50 values below 10 µM, indicating strong cytotoxic effects ( ).

- Neuroprotective Effects : Research into the neuroprotective properties revealed that the compound could reduce neuronal cell death induced by oxidative stress in vitro, suggesting potential applications in neurodegenerative diseases ( ).

Research Findings

Recent findings highlight several important aspects of this compound's biological activity:

- Structure-Activity Relationship (SAR) : The presence of the methoxy group is crucial for enhancing the compound's bioactivity, particularly in terms of antioxidant and anticancer effects.

- Pharmacokinetics : Initial studies suggest favorable pharmacokinetic properties, including good solubility and permeability, making it a candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.